2-chloro-3-fluoro-5-methanesulfonylbenzoic acid
CAS No.: 1535357-68-6
Cat. No.: VC12028471
Molecular Formula: C8H6ClFO4S
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1535357-68-6 |
|---|---|
| Molecular Formula | C8H6ClFO4S |
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | 2-chloro-3-fluoro-5-methylsulfonylbenzoic acid |
| Standard InChI | InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | XKDGPNICSAKGSX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct functional groups on a benzoic acid scaffold:
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Chlorine at the 2-position: A halogen known for its electron-withdrawing inductive effects.
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Fluorine at the 3-position: A small, highly electronegative atom that enhances metabolic stability in bioactive molecules.
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Methanesulfonyl (-SO₂CH₃) at the 5-position: A strong electron-withdrawing group that influences electronic distribution and solubility.
The spatial arrangement of these groups directs reactivity and intermolecular interactions, as evidenced by computational modeling and spectroscopic analyses.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1535357-68-6 |
| Molecular Formula | C₈H₆ClFO₄S |
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | 2-Chloro-3-fluoro-5-methylsulfonylbenzoic acid |
| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |
| InChI Key | XKDGPNICSAKGSX-UHFFFAOYSA-N |
Chemical Reactivity and Functional Group Interactions
Electronic Effects
The compound’s reactivity is dominated by the electron-withdrawing nature of its substituents:
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Methanesulfonyl Group: Deactivates the aromatic ring, making electrophilic substitution challenging. Nucleophilic aromatic substitution (NAS) may occur at positions activated by meta-directing effects.
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Carboxylic Acid: Participates in acid-base reactions, forming salts with bases (e.g., sodium or potassium salts) or esters via Fischer esterification.
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Halogens: Chlorine and fluorine stabilize adjacent negative charges, facilitating elimination or substitution reactions under basic conditions.
Table 2: Predicted Reactivity Hotspots
| Position | Functional Group | Reactivity Profile |
|---|---|---|
| 2 | -Cl | Susceptible to nucleophilic displacement |
| 5 | -SO₂CH₃ | Stabilizes adjacent negative charges |
| 1 | -COOH | Participates in hydrogen bonding and salt formation |
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